N-(butan-2-yl)-2-(propan-2-yl)aniline
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Overview
Description
N-(butan-2-yl)-2-(propan-2-yl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This particular compound is distinguished by its butan-2-yl and propan-2-yl substituents on the nitrogen and benzene ring, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-(propan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-(propan-2-yl)aniline with butan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
Scientific Research Applications
N-(butan-2-yl)-2-(propan-2-yl)aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or nucleic acids, leading to changes in their function or expression.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-2-(methyl)aniline
- N-(butan-2-yl)-2-(ethyl)aniline
- N-(butan-2-yl)-2-(butyl)aniline
Uniqueness
N-(butan-2-yl)-2-(propan-2-yl)aniline is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both butan-2-yl and propan-2-yl groups can affect the compound’s steric and electronic properties, making it distinct from other similar aniline derivatives.
Properties
Molecular Formula |
C13H21N |
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Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-butan-2-yl-2-propan-2-ylaniline |
InChI |
InChI=1S/C13H21N/c1-5-11(4)14-13-9-7-6-8-12(13)10(2)3/h6-11,14H,5H2,1-4H3 |
InChI Key |
RTKIUFSINTWCPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
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